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molecular formula C8H14N4O B3214778 2-(4-amino-1H-pyrazol-1-yl)-N-isopropylacetamide CAS No. 1152866-97-1

2-(4-amino-1H-pyrazol-1-yl)-N-isopropylacetamide

Cat. No. B3214778
M. Wt: 182.22 g/mol
InChI Key: GQYXZLRIUQHFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296725B2

Procedure details

A mixture of N-isopropyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide (12 g, 56.5 mmol) and Pd/C (1 g) in THF (100 mL) was stirred at room temperature under an atmosphere of hydrogen for 5 h then filtered over Celite. The filtrate was concentrated in vacuo to afford 2-(4-amino-1H-pyrazol-1-yl)-N-isopropylacetamide V-3 (10.3 g, 100%). LC-MS (Method A), RT=1.42 min. (ES+) 183.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5](=[O:15])[CH2:6][N:7]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[N:8]1)([CH3:3])[CH3:2]>C1COCC1.[Pd]>[NH2:12][C:10]1[CH:9]=[N:8][N:7]([CH2:6][C:5]([NH:4][CH:1]([CH3:3])[CH3:2])=[O:15])[CH:11]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(C)NC(CN1N=CC(=C1)[N+](=O)[O-])=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under an atmosphere of hydrogen for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1C=NN(C1)CC(=O)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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